

# Application Notes & Protocols: 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid

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## Compound of Interest

Compound Name: 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B086019

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A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

## Introduction: A Versatile Keto-Acid Scaffold

**4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid** is a substituted aromatic keto-acid (also known as a  $\beta$ -aroylpropionic acid). While direct, peer-reviewed biological investigations on this specific molecule are limited, its structure represents a valuable and versatile scaffold for chemical synthesis and medicinal chemistry research.<sup>[1]</sup> Its primary utility lies in its function as a modifiable building block for constructing more complex molecules.

The molecule incorporates three key functional regions:

- **An Electron-Rich Aromatic Ring:** The 2,5-dimethoxy substitution pattern activates the phenyl ring, influencing its electronic properties and potential interactions with biological targets. These methoxy groups can also enhance lipophilicity and bioavailability.<sup>[1]</sup>
- **A Ketone Carbonyl Group:** This group is a prime target for a wide array of chemical transformations, most notably reduction to an alcohol or reductive amination to introduce nitrogen and create novel amine derivatives.
- **A Carboxylic Acid Terminus:** The butanoic acid chain provides a hydrophilic handle that can be functionalized into esters, amides, or other groups, allowing for the attachment of pharmacophores or solubility-modifying moieties.<sup>[1]</sup>

This guide provides detailed protocols for the synthesis of **4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid** and its subsequent use as a synthetic intermediate. It also briefly explores its speculative biological relevance, providing a foundation for future research endeavors.

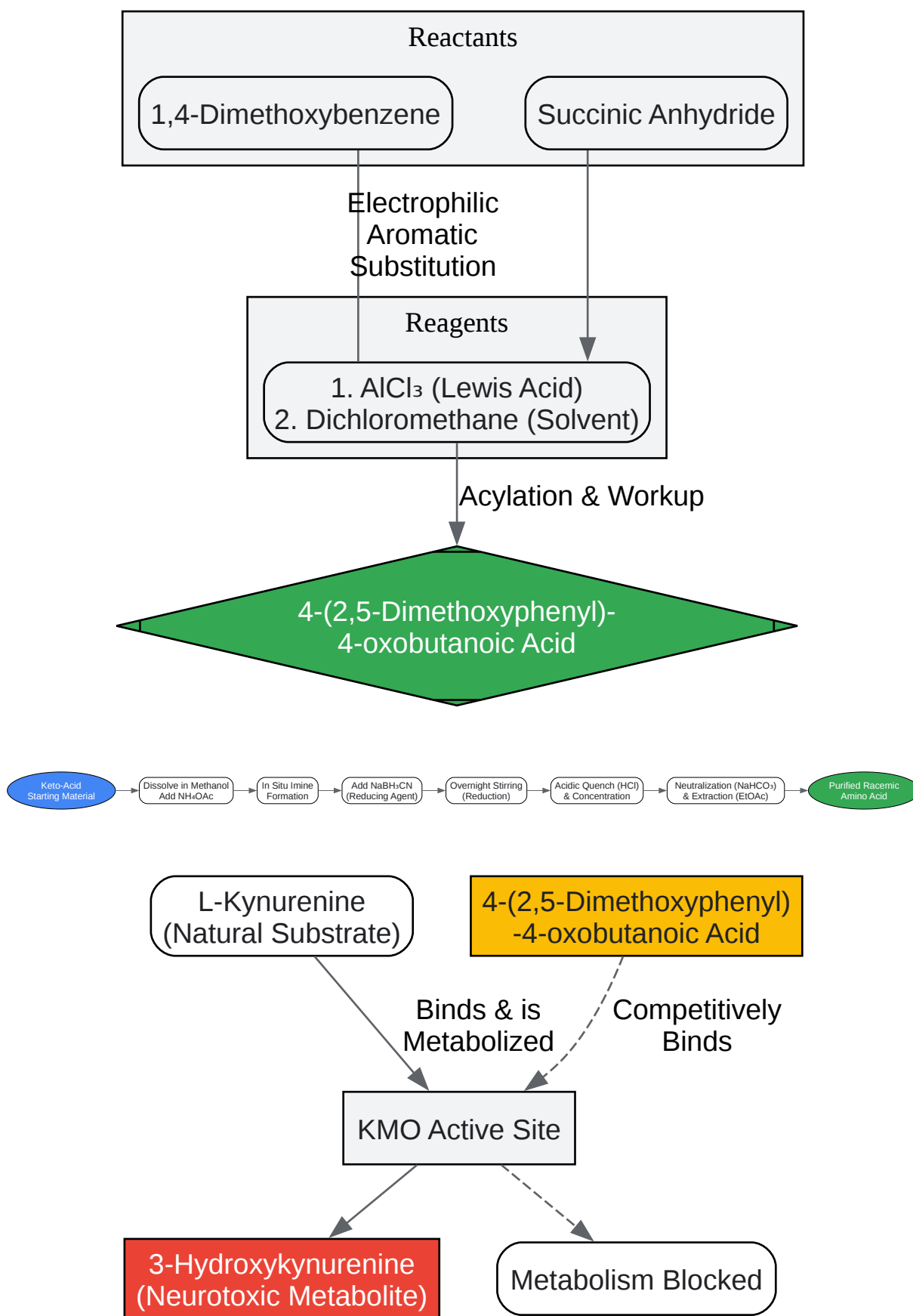
## Physicochemical & Spectroscopic Data

Quantitative data for **4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid** is summarized below. Researchers should always confirm the identity and purity of their material using appropriate analytical techniques (e.g., NMR, MS, IR) before use.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>5</sub>	<a href="#">[1]</a>
Molar Mass	238.24 g/mol	Calculated
Appearance	Colorless crystalline solid	<a href="#">[1]</a>
Melting Point	100-104 °C	<a href="#">[1]</a>
Boiling Point	215 °C at 1 Torr	<a href="#">[1]</a>
Density	~1.138 g/cm <sup>3</sup>	<a href="#">[1]</a>

## Application I: Synthesis via Friedel-Crafts Acylation

The most direct and common synthesis of this compound is through the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride.[\[1\]](#) This reaction is a classic example of electrophilic aromatic substitution, where the Lewis acid catalyst (AlCl<sub>3</sub>) activates the succinic anhydride to generate an acylium ion electrophile, which then attacks the electron-rich dimethoxybenzene ring.[\[2\]](#)[\[3\]](#)



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## References

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